1,3-二甲基-1,3,5-三嗪烷-2-酮

描述

Synthesis Analysis

The synthetic method of DM1T is complicated. In general, it can be obtained by the reaction of dimethyl nitrite with iminohexahydro-1,3,5-triazine under certain conditions . Efficient procedures were developed for synthesizing 5-alkyl-1,3,5-triazinan-2-ones and 5-alkyl-1,3,5-triazinane-2-thiones, demonstrating the versatility of 1,3,5-triazinanes in chemical synthesis.

Molecular Structure Analysis

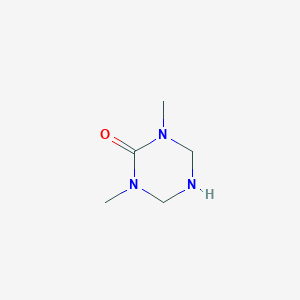

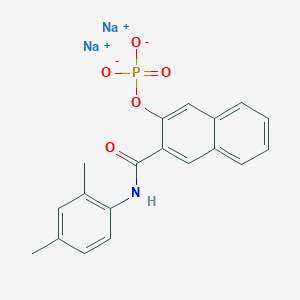

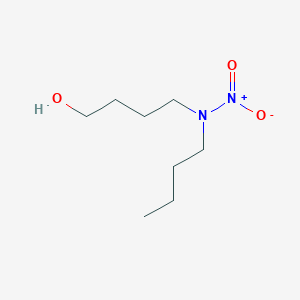

The molecular formula of 1,3-Dimethyl-1,3,5-triazinan-2-one is C5H11N3O . The molecular weight is 129.16 g/mol. The InChI Key is KVHYECHFPMHRKQ-UHFFFAOYSA-N.

Chemical Reactions Analysis

A study on the reaction of 1,3,5-trimethylbiuret and 1,3-dimethylurea with chloroform at high temperatures produced various triazinane diones, showcasing the compound’s reactivity under specific conditions.

Physical And Chemical Properties Analysis

1,3-Dimethyl-1,3,5-triazinan-2-one is a colorless, crystalline solid that is soluble in water and alcohols. It has a wide range of applications due to its unique properties, such as its low volatility, low toxicity, and good solubility in organic solvents.

科学研究应用

Ultraviolet Rays Absorber

1,3,5-Triazines, including 1,3-Dimethyl-1,3,5-triazinan-2-one, have been synthesized and tested for their UV absorption properties . They are used as ultraviolet rays absorber compounds, which are crucial in protecting against the damaging effects of UV light .

Theoretical Analysis and Stability

A theoretical study investigated the tautomeric transformations of 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione, a derivative of 1,3,5-triazinanes, revealing its stability over its tautomer in gas and solution phases. This stability is further analyzed in different solvents, emphasizing its chemical resilience and potential applications in diverse environments.

Chemical Reactions and Synthesis

1,3,5-triazinanes, including 1,3-Dimethyl-1,3,5-triazinan-2-one, have been studied for their reactivity under specific conditions. For example, a study on the reaction of 1,3,5-trimethylbiuret and 1,3-dimethylurea with chloroform at high temperatures produced various triazinane diones.

Structural Characterization and Properties

The crystal structure of 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione, a derivative of 1,3,5-triazinanes, was characterized, providing insights into its molecular arrangement and bonding. This information is crucial for understanding its physical properties and potential applications in material science.

Stereodynamics and Molecular Interactions

An analysis of the stereodynamics of 1,3,5-tris (trifluoromethylsulfonyl)-1,3,5-triazinane highlighted dynamic processes at the molecular level. This provides insights into its potential use in various chemical applications.

Synthesis and Catalysis

Efficient procedures were developed for synthesizing 5-alkyl-1,3,5-triazinan-2-ones and 5-alkyl-1,3,5-triazinane-2-thiones, demonstrating the versatility of 1,3,5-triazinanes in chemical synthesis. The use of 1,3,5-triazinanes as catalysts in a variety of chemical reactions, such as aminomethylation and cycloaddition, was reviewed, illustrating their role as effective catalysts in organic synthesis.

Antimicrobial Activity

The synthesized compounds of 1,3,5-triazines have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .

Agro-Chemical Application

Among the synthesized new 1,2,4-triazol derivatives, some could be applied as a new agro-chemical, functioning as a root growth stimulant . They promote primary root length, influence the levels of endogenous hormones (IAA, ABA and GA3) to play an important role in controlling the primary root development .

安全和危害

未来方向

1,3,5-Triazines are a class of compounds well known for a long time, and still continue the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties . Therefore, the future directions of 1,3-Dimethyl-1,3,5-triazinan-2-one could be in these areas.

作用机制

Target of Action

1,3-Dimethyl-1,3,5-triazinan-2-one (DM1T) is a member of the triazine family of compounds. It primarily targets ultraviolet rays (UVR), acting as an absorber . The compound’s role is to protect against the damaging effects of UV light, which is an important factor causing skin aging, eye disease, and photodegradation to some organic substances such as polymers and colorants .

Mode of Action

DM1T absorbs UV light, thereby preventing damage . The exceptional photostability mechanism of such ultraviolet rays absorber compounds was studied and confirmed as principally banked upon their ability to undergo excited-state deactivation via an ultrafast excited-state proton transfer (ESIPT) . The intramolecular hydrogen bond (IMHB) of 1,3,5-triazines compounds is the basis for the excited state proton transfer .

Biochemical Pathways

The biochemical pathways affected by DM1T primarily involve the absorption of UV light. The compound’s interaction with UV light leads to its excited state, followed by a rapid proton transfer that results in the deactivation of the excited state . This process prevents the UV light from causing damage to organic materials, such as polymers and colorants .

Result of Action

The primary result of DM1T’s action is the prevention of damage caused by UV light. By absorbing UV light and undergoing a rapid proton transfer, DM1T is able to deactivate its excited state, thereby preventing the UV light from causing photo-induced damage to organic materials .

Action Environment

The action of DM1T can be influenced by environmental factors such as the intensity of UV light and the presence of other compounds that may interact with DM1T. For example, the compound’s UV absorption properties were tested and found to be in good agreement with predicted data using the Time-dependent density functional theory (TD-DFT) . This suggests that DM1T’s effectiveness as a UV absorber may vary depending on the specific environmental conditions.

属性

IUPAC Name |

1,3-dimethyl-1,3,5-triazinan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c1-7-3-6-4-8(2)5(7)9/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHYECHFPMHRKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CNCN(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

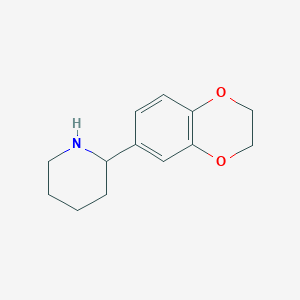

![Ethyl 2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3175993.png)